2-(4-Chlorophenyl)-2H-indazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2H-indazole-7-carboxamide is a chemical compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the 4-chlorophenyl group in this compound enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2H-indazole-7-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2H-indazole-7-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2H-indazole-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-2H-indazole-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2H-indazole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2H-indazole-7-carboxamide
- 2-(4-Fluorophenyl)-2H-indazole-7-carboxamide
- 2-(4-Methylphenyl)-2H-indazole-7-carboxamide
Uniqueness
2-(4-Chlorophenyl)-2H-indazole-7-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and potential for various applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H10ClN3O |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)indazole-7-carboxamide |
InChI |
InChI=1S/C14H10ClN3O/c15-10-4-6-11(7-5-10)18-8-9-2-1-3-12(14(16)19)13(9)17-18/h1-8H,(H2,16,19) |
InChI Key |
ZUUTWXXAMVQOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C(=C1)C(=O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.